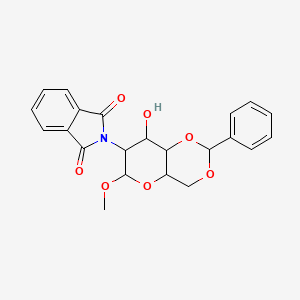![molecular formula C10H12N4O3S B7796152 6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one](/img/structure/B7796152.png)
6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one” is a chemical entity registered in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields
Vorbereitungsmethoden
The preparation of compound “6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one” involves specific synthetic routes and reaction conditions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and conditions can be found in specialized chemical literature and patents .
Analyse Chemischer Reaktionen
Compound “6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Compound “6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of compound “6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Compound “6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structural features or reactivity. Some of these similar compounds are:
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
These compounds share certain similarities but also have distinct properties that make “this compound” unique in its applications and reactivity .
Eigenschaften
IUPAC Name |
6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-4(15)7(16)5-3-11-8-6(12-5)9(17)14-10(13-8)18-2/h3-4,7,15-16H,1-2H3,(H,11,13,14,17)/t4-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMPVLRJGFJVIO-FBCQKBJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)SC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)N=C(N2)SC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR,4S,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B7796081.png)
![2,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B7796094.png)
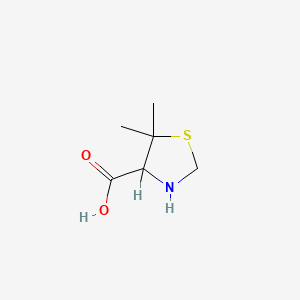
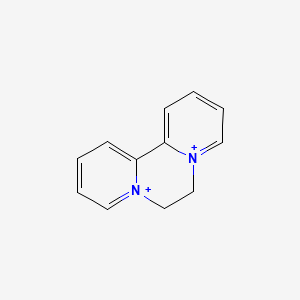

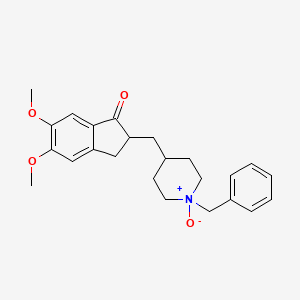
![2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one](/img/structure/B7796122.png)
![[4-(dimethylamino)-2-[[(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B7796126.png)
![diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B7796142.png)
![N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide](/img/structure/B7796155.png)
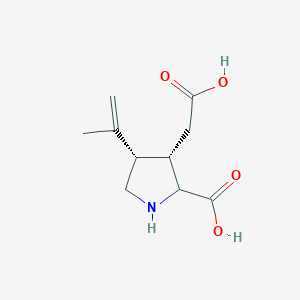
![potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B7796169.png)
![methyl 2-oxo-2-(7H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B7796176.png)
